N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine
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Overview
Description
2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylformamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenylacetic acid derivative to introduce the nitro group. This is followed by a series of condensation reactions to form the enamido linkage and the final propanoic acid structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent reaction conditions to ensure purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and phenylformamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(3-nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformamido group can form hydrogen bonds with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-3-(2-Nitrophenyl)-2-phenyl-2-propenoic acid: Similar structure but with a different position of the nitro group.
2,2-Dimethyl-3-[(2E)-3-(3-nitrophenyl)prop-2-enamido]propanoic acid: Contains additional methyl groups, altering its reactivity and properties
Uniqueness
2-[(2E)-3-(3-Nitrophenyl)-2-(phenylformamido)prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C19H17N3O6 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H17N3O6/c1-12(19(25)26)20-18(24)16(21-17(23)14-7-3-2-4-8-14)11-13-6-5-9-15(10-13)22(27)28/h2-12H,1H3,(H,20,24)(H,21,23)(H,25,26)/b16-11+ |
InChI Key |
LFZOSZWLDFCHHV-LFIBNONCSA-N |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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